molecular formula C19H22N4O2 B2856616 3-Oxo-N-(3-phenylpropyl)-4-pyridin-3-ylpiperazine-1-carboxamide CAS No. 2320417-28-3

3-Oxo-N-(3-phenylpropyl)-4-pyridin-3-ylpiperazine-1-carboxamide

Cat. No. B2856616
CAS RN: 2320417-28-3
M. Wt: 338.411
InChI Key: NVRWOBGNFCVPRI-UHFFFAOYSA-N
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Description

3-Oxo-N-(3-phenylpropyl)-4-pyridin-3-ylpiperazine-1-carboxamide, also known as P7C3, is a small molecule that has been shown to have neuroprotective effects in animal models. P7C3 was first identified in a screen for compounds that promote neurogenesis in the adult mouse brain. Since then, it has been the subject of extensive research due to its potential therapeutic applications in neurodegenerative diseases and brain injury.

Mechanism of Action

The exact mechanism by which 3-Oxo-N-(3-phenylpropyl)-4-pyridin-3-ylpiperazine-1-carboxamide exerts its neuroprotective effects is not fully understood. However, it has been shown to increase the production of nicotinamide adenine dinucleotide (NAD), a molecule that plays a key role in cellular energy metabolism and DNA repair. 3-Oxo-N-(3-phenylpropyl)-4-pyridin-3-ylpiperazine-1-carboxamide has also been shown to activate the Wnt signaling pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
3-Oxo-N-(3-phenylpropyl)-4-pyridin-3-ylpiperazine-1-carboxamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the production of NAD, as well as promote the survival and differentiation of neural stem cells. 3-Oxo-N-(3-phenylpropyl)-4-pyridin-3-ylpiperazine-1-carboxamide has also been shown to increase the activity of the Wnt signaling pathway, which is involved in the regulation of cell proliferation and differentiation.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Oxo-N-(3-phenylpropyl)-4-pyridin-3-ylpiperazine-1-carboxamide in lab experiments is its ability to promote neurogenesis and protect against neuronal death in animal models. This makes it a valuable tool for studying the mechanisms of neurodegeneration and brain injury. However, one limitation of using 3-Oxo-N-(3-phenylpropyl)-4-pyridin-3-ylpiperazine-1-carboxamide is its relatively low potency, which may require the use of high concentrations in experiments.

Future Directions

There are a number of future directions for research involving 3-Oxo-N-(3-phenylpropyl)-4-pyridin-3-ylpiperazine-1-carboxamide. One area of interest is the development of more potent analogs of 3-Oxo-N-(3-phenylpropyl)-4-pyridin-3-ylpiperazine-1-carboxamide that may be more effective in promoting neurogenesis and protecting against neuronal death. Another area of interest is the investigation of the potential therapeutic applications of 3-Oxo-N-(3-phenylpropyl)-4-pyridin-3-ylpiperazine-1-carboxamide in human neurodegenerative diseases and brain injury. Additionally, further research is needed to fully understand the mechanism by which 3-Oxo-N-(3-phenylpropyl)-4-pyridin-3-ylpiperazine-1-carboxamide exerts its neuroprotective effects.

Synthesis Methods

3-Oxo-N-(3-phenylpropyl)-4-pyridin-3-ylpiperazine-1-carboxamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis begins with the reaction of pyridine-3-carboxylic acid with 3-phenylpropanol to form 3-phenylpropylpyridine-3-carboxylate. This intermediate is then reacted with piperazine and triphosgene to form the final product, 3-Oxo-N-(3-phenylpropyl)-4-pyridin-3-ylpiperazine-1-carboxamide.

Scientific Research Applications

3-Oxo-N-(3-phenylpropyl)-4-pyridin-3-ylpiperazine-1-carboxamide has been extensively studied in animal models of neurodegeneration and brain injury. It has been shown to promote neurogenesis in the adult mouse brain, as well as protect against neuronal death in models of Parkinson's disease, Alzheimer's disease, and traumatic brain injury. 3-Oxo-N-(3-phenylpropyl)-4-pyridin-3-ylpiperazine-1-carboxamide has also been shown to improve cognitive function in animal models of aging.

properties

IUPAC Name

3-oxo-N-(3-phenylpropyl)-4-pyridin-3-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c24-18-15-22(12-13-23(18)17-9-5-10-20-14-17)19(25)21-11-4-8-16-6-2-1-3-7-16/h1-3,5-7,9-10,14H,4,8,11-13,15H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRWOBGNFCVPRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)NCCCC2=CC=CC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-oxo-N-(3-phenylpropyl)-4-(pyridin-3-yl)piperazine-1-carboxamide

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